![molecular formula C17H23N3O2 B12906551 N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88350-31-6](/img/structure/B12906551.png)
N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetamide group through an ether linkage, with a diethylaminoethyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Formation of 2-(quinolin-8-yloxy)acetic acid: This intermediate can be synthesized by reacting 8-hydroxyquinoline with chloroacetic acid under basic conditions.
Amidation Reaction: The 2-(quinolin-8-yloxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride. The acyl chloride is subsequently reacted with N-(2-(diethylamino)ethyl)amine to form the desired amide.
Industrial Production Methods
Industrial production of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially leading to anticancer activity, while the diethylaminoethyl group may enhance cell membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with dimethylamino group instead of diethylamino group.
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)propionamide: Similar structure but with a propionamide group instead of acetamide group.
Uniqueness
N-(2-(Diethylamino)ethyl)-2-(quinolin-8-yloxy)acetamide is unique due to the combination of the quinoline moiety and the diethylaminoethyl substituent, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88350-31-6 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-20(4-2)12-11-18-16(21)13-22-15-9-5-7-14-8-6-10-19-17(14)15/h5-10H,3-4,11-13H2,1-2H3,(H,18,21) |
Clave InChI |
ROHTUMVCVNLUJK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Furo[3,2-e][1,3]benzodioxole](/img/structure/B12906470.png)
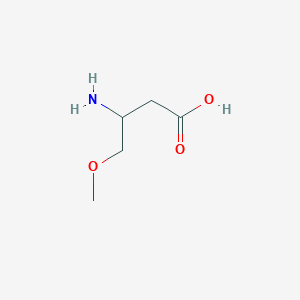

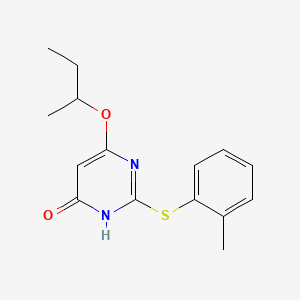

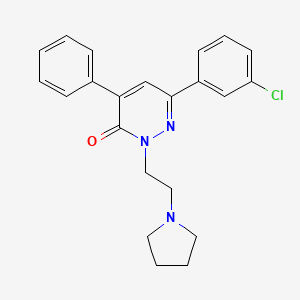

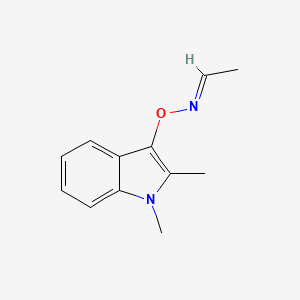


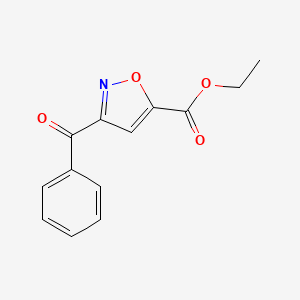
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)

![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
